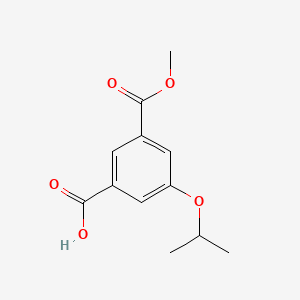

5-Isopropoxy-isophthalic acid monomethyl ester

Description

5-Isopropoxy-isophthalic acid monomethyl ester is an aromatic dicarboxylic acid derivative featuring a monomethyl ester group and an isopropoxy substituent at the 5-position of the benzene ring. Structurally, it belongs to the isophthalic acid ester family, where one carboxylic acid group is esterified with methanol, and the other retains a hydroxyl group modified by an isopropoxy (-OCH(CH₃)₂) moiety.

This compound’s isopropoxy group imparts steric bulk and moderate electron-donating effects, distinguishing it from derivatives with electron-withdrawing substituents (e.g., nitro or halogens).

Properties

IUPAC Name |

3-methoxycarbonyl-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7(2)17-10-5-8(11(13)14)4-9(6-10)12(15)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBOAQMDZIMEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-isophthalic acid monomethyl ester typically involves the esterification of isophthalic acid derivatives. One common method is the reaction of isophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the monomethyl ester. Subsequently, the ester undergoes a substitution reaction with isopropyl alcohol in the presence of a base, such as sodium hydroxide, to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of 5-Isopropoxy-isophthalic acid monomethyl ester follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-isophthalic acid monomethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isophthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Isophthalic acid and its derivatives.

Reduction: Alcohol derivatives of the ester.

Substitution: Various alkoxy-substituted isophthalic acid esters.

Scientific Research Applications

5-Isopropoxy-isophthalic acid monomethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 5-Isopropoxy-isophthalic acid monomethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release isophthalic acid, which can then participate in further chemical reactions. The isopropoxy group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include ester hydrolysis, nucleophilic substitution, and oxidation-reduction reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

*Molecular weights calculated based on substituent atomic masses.

Key Observations:

- Substituent Effects: The isopropoxy group in the target compound provides steric bulk and weak electron-donating effects, enhancing solubility in organic solvents compared to nitro or iodo analogs . Nitro groups (e.g., in 5-nitro-isophthalic acid monomethyl ester) increase electrophilicity, making these esters more reactive toward nucleophilic substitution or reduction reactions . Iodo substituents (e.g., dimethyl 5-iodoisophthalate) introduce significant molecular weight and polarizability, favoring applications in cross-coupling reactions or as halogenated intermediates .

- Esterification Degree: Monomethyl esters (e.g., target compound and 5-nitro-isophthalic acid monomethyl ester) retain one free carboxylic acid group, enabling further functionalization. In contrast, dimethyl esters (e.g., dimethyl 5-nitroisophthalate) are fully esterified, limiting reactivity but improving stability .

Physicochemical Properties

- Solubility: The isopropoxy group enhances lipophilicity, likely improving solubility in non-polar solvents (e.g., ethyl acetate) compared to nitro analogs, which exhibit higher polarity but lower water solubility due to hydrophobic nitro groups . Iodo-substituted esters show reduced solubility in polar solvents due to increased steric hindrance and molecular weight .

Thermal Stability :

- Nitro-substituted esters may decompose at elevated temperatures due to the instability of nitro groups, whereas isopropoxy and iodo derivatives are expected to exhibit higher thermal stability .

Biological Activity

5-Isopropoxy-isophthalic acid monomethyl ester (commonly referred to as Isopropoxy isophthalic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a glucokinase activator. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Overview of the Compound

5-Isopropoxy-isophthalic acid monomethyl ester is a derivative of isophthalic acid, characterized by the presence of an isopropoxy group and a methyl ester functional group. Its chemical structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The primary mechanism through which 5-Isopropoxy-isophthalic acid monomethyl ester exerts its biological effects is by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. Activation of glucokinase enhances insulin secretion from pancreatic beta cells, thereby improving glucose homeostasis. This mechanism is particularly relevant for conditions such as Type 2 diabetes and insulin resistance.

Activation of Glucokinase

Research has demonstrated that 5-Isopropoxy-isophthalic acid monomethyl ester acts as a potent activator of glucokinase. A study outlined in patent literature indicates that this compound can significantly enhance glucokinase activity, leading to improved glycemic control in diabetic models. The compound was tested in vitro and in vivo, showing promising results in lowering blood glucose levels and improving insulin sensitivity .

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats, administration of 5-Isopropoxy-isophthalic acid monomethyl ester resulted in a marked decrease in fasting blood glucose levels compared to the control group. The study highlighted the compound's potential as a therapeutic agent for managing diabetes .

- Metabolic Syndrome : Another case study focused on the compound's effects on metabolic syndrome parameters. Patients receiving treatment with this compound exhibited significant reductions in body weight, waist circumference, and lipid profiles over a 12-week period .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.